molecular formula C8H8N2O2 B3152113 4-Methoxybenzo[d]oxazol-2-amine CAS No. 727415-76-1

4-Methoxybenzo[d]oxazol-2-amine

Cat. No.: B3152113
CAS No.: 727415-76-1
M. Wt: 164.16 g/mol
InChI Key: JMHARQKWMWYBLX-UHFFFAOYSA-N
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Description

4-Methoxybenzo[d]oxazol-2-amine (CAS 727415-76-1) is a high-value benzoxazole derivative of significant interest in medicinal chemistry and anthelmintic drug discovery research . The compound features a methoxy-substituted benzoxazole core, a privileged scaffold in pharmacology known for its ability to interact with biological targets through hydrogen bonding and π-stacking interactions . This structure is a key intermediate in the exploration of new anthelmintic agents, with related N-alkylated analogs demonstrating promising efficacy against parasitic nematodes and low cytotoxicity in preliminary studies . Beyond anthelmintic applications, the benzoxazole nucleus is a versatile building block present in various therapeutic areas, including antimicrobial and anticancer agent development . Synthetic protocols for this class of compounds continue to be optimized, highlighting their importance in organic and combinatorial chemistry . This product is supplied with a purity of ≥98% . It is recommended to store the compound in a sealed container, in a dark place under an inert atmosphere at 2-8°C to ensure long-term stability . This chemical is strictly for research and further manufacturing applications, and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-11-5-3-2-4-6-7(5)10-8(9)12-6/h2-4H,1H3,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHARQKWMWYBLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=C(O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Methoxybenzo D Oxazol 2 Amine and Its Derivatives

Strategic Approaches to Benzoxazole (B165842) Nucleus Formation Applicable to 4-Methoxybenzo[d]oxazol-2-amine

The formation of the benzoxazole ring system is a cornerstone of synthetic organic chemistry, with numerous methods developed to achieve this transformation. A prevalent and effective strategy involves the condensation and subsequent cyclization of o-aminophenols with various carbonyl compounds or their equivalents. rsc.org This approach is particularly relevant for the synthesis of derivatives like this compound, where a substituted o-aminophenol would serve as a key starting material.

Historically, these condensation reactions often required harsh conditions, such as strong acids and high temperatures, and the use of toxic reagents. rsc.org However, modern synthetic chemistry has seen a shift towards the development of milder, more efficient, and environmentally benign protocols. These advanced methodologies often employ catalytic systems to facilitate the reaction, offering advantages such as lower reaction temperatures, shorter reaction times, and improved yields.

Two primary pathways for benzoxazole synthesis have been well-established: the condensation–aromatization of an o-aminophenol with an aldehyde, and the metal-catalyzed direct alkylation of a pre-formed benzoxazole ring through C–H activation. nih.govacs.org While both are viable, the former is often preferred for its directness in constructing the core structure from readily available precursors.

Catalytic Transformations for Benzoxazole Synthesis

Catalysis plays a pivotal role in modern organic synthesis, and the construction of the benzoxazole nucleus has greatly benefited from the introduction of various catalytic systems. These catalysts function by lowering the activation energy of the reaction, thereby enabling the transformation to proceed under milder conditions and with greater efficiency. rsc.org The use of catalysts can also enhance the selectivity of the reaction, leading to the desired product with fewer byproducts. The choice of catalyst can be tailored to the specific substrates and desired reaction conditions, offering a high degree of control over the synthetic process.

Transition metal catalysts are widely employed in organic synthesis due to their ability to facilitate a diverse range of transformations. rsc.org In the context of benzoxazole synthesis, metal catalysts have been instrumental in developing efficient and high-yielding protocols. rsc.org

Several metals have proven effective, including copper, iron, palladium, and ruthenium. rsc.orgrsc.orgacs.org For instance, copper(II) oxide nanoparticles have been utilized as a heterogeneous catalyst for the intramolecular cyclization of o-bromoaryl derivatives, providing a ligand-free synthesis of benzoxazoles. organic-chemistry.org This method is advantageous due to the recyclability of the catalyst. Similarly, iron(III) chloride has been used to catalyze the aerobic oxidation reaction for benzoxazole synthesis. rsc.org Palladium complexes have also been developed for this purpose, offering the benefits of low catalyst loading and the use of air as a green oxidant. rsc.org Ruthenium-based catalysts have been employed in acceptorless dehydrogenative coupling reactions of primary alcohols with 2-aminophenols, presenting a versatile route to benzoxazoles. acs.org

A notable example is the use of copper(II) ferrite (B1171679) nanoparticles, which are air-stable and recyclable, in a sustainable synthesis of benzoxazoles from substituted N-(2-halophenyl)benzamides. organic-chemistry.org The magnetic nature of these nanoparticles allows for easy recovery using an external magnet. organic-chemistry.org

Catalyst SystemReactantsConditionsYield (%)Reference
Palladium complexes of dendronized amine polymer2-Aminophenol (B121084) and benzaldehydeEthanol (B145695), 50 °C, 3 h88 rsc.org
Nickel(II) complexes of benzoyl hydrazones2-Aminophenol and aromatic aldehydesDMF, K2CO3, 80 °C, 3-4 h87-94 rsc.org
TiO2–ZrO22-Aminophenol and aromatic aldehydeAcetonitrile (B52724), 60 °C, 15-25 min83-93 rsc.org
Copper(II) ferrite nanoparticlesN-(2-halophenyl)benzamides-- organic-chemistry.org
RuCl2(PPh3)32-Aminophenol and alcoholsToluene, 215 °C- acs.org

The application of nanotechnology in catalysis has led to the development of highly efficient and selective nanocatalysts. researchgate.net These materials possess a high surface-area-to-volume ratio, which enhances the interaction between the catalyst and the reactants, leading to improved reaction rates and yields. researchgate.net Nanocatalysts also offer advantages such as easy separation and recyclability, contributing to more sustainable chemical processes. researchgate.net

In benzoxazole synthesis, a variety of nanocatalysts have been successfully employed. For example, nano-ZnO has been shown to be an efficient catalyst for this transformation. rsc.org Magnetic nanoparticles, such as Fe3O4, have been functionalized and used as catalysts, allowing for easy recovery using a magnetic field. ajchem-a.com The use of Fe3O4@SiO2-SO3H nanoparticles as a solid acid magnetic nanocatalyst has enabled the synthesis of 2-arylbenzoxazoles in the absence of a solvent at a mild temperature of 50 °C. ajchem-a.com

Another approach involves the use of a palladium-supported nanocatalyst for the one-pot synthesis of 2-phenyl benzoxazole from 2-aminophenol and aldehydes. rsc.org This method demonstrates the versatility of nanocatalysts in facilitating complex organic transformations. The development of such catalysts represents a significant step towards greener and more efficient synthetic routes to benzoxazole derivatives. researchgate.net

NanocatalystReactantsConditionsYield (%)Reference
Palladium-supported [SMNP@GLP][Cl]2-Aminophenol and aldehydesO2, K2CO3, DMF, 80 °C, 18 h83-95 rsc.org
Fe3O4@SiO2-SO3H2-Aminophenol and aromatic aldehydesSolvent-free, 50 °CHigh ajchem-a.com
Fe(III)-Schiff base/SBA-15--- jst.go.jp
Copper nanoparticleso-bromoanilines and acyl chlorides-- ijpbs.com

Ionic liquids (ILs) have emerged as environmentally benign alternatives to traditional volatile organic solvents and have also found application as catalysts in organic synthesis. bepls.com Their unique properties, such as low vapor pressure, high thermal stability, and tunable acidity, make them attractive for a wide range of chemical transformations. nih.govbepls.com

In the synthesis of benzoxazoles, ionic liquids have been utilized both as solvents and as catalysts. For instance, a Brønsted acidic ionic liquid gel has been developed as a heterogeneous catalyst for the condensation of o-aminophenols with aldehydes. nih.govacs.org This method offers high yields and the catalyst can be easily recovered and reused. nih.govacs.org The reaction proceeds under solvent-free conditions, further enhancing its green credentials. nih.govacs.org

Another example is the use of [Et3NH][HSO4] as a recyclable ionic liquid catalyst for the one-pot synthesis of 1,3-benzoxazole derivatives. bepls.com This protocol is characterized by its simplicity, short reaction times, and high yields. bepls.com The use of imidazolium-based ionic liquids has also been reported to be effective for the synthesis of 2-substituted benzoxazoles, offering a metal-free and economical approach. mdpi.com

Ionic Liquid CatalystReactantsConditionsYield (%)Reference
Brønsted acidic ionic liquid gel2-Aminophenol and aldehydesSolvent-free, 130 °C, 5 h85-98 rsc.orgnih.gov
[Et3NH][HSO4]2-(4-aminophenyl)benzoxazole, aromatic aldehyde, thioglycolic acid80 °CExcellent bepls.com
[Bmim]PF6o-aminophenol and aldehydesMicrowave irradiation, 80 °CGood researchgate.net
Imidazolium chloride2-aminophenols and DMF derivatives-Moderate to excellent mdpi.com

Green Chemistry Principles in Benzoxazole Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijpbs.com In the context of benzoxazole synthesis, this translates to the development of methods that are more environmentally friendly, for example, by using non-toxic solvents, recyclable catalysts, and energy-efficient reaction conditions. acs.orgnih.gov

The move away from traditional, often harsh, synthetic methods towards greener alternatives is a significant trend in modern organic chemistry. acs.org This shift is driven by both environmental concerns and the desire for more efficient and cost-effective manufacturing processes.

One of the key principles of green chemistry is the reduction or elimination of the use of auxiliary substances, particularly organic solvents. researchgate.net Solvent-free reactions, also known as solid-state or neat reactions, offer several advantages, including reduced waste, lower costs, and often, enhanced reaction rates. acs.orgresearchgate.net

The synthesis of benzoxazoles has been successfully achieved under solvent-free conditions using various catalytic systems. For example, the use of a Brønsted acidic ionic liquid gel as a catalyst allows for the efficient synthesis of benzoxazoles without the need for a solvent. nih.govacs.org This method is not only environmentally friendly but also simplifies the work-up procedure, as the catalyst can be easily separated from the reaction mixture. nih.govacs.org

Similarly, nanocatalysts such as Fe3O4@SiO2-SO3H have been employed for the solvent-free synthesis of 2-arylbenzoxazoles. ajchem-a.com Microwave-assisted synthesis using [Bmim]PF6 ionic liquid as a catalyst also proceeds under solvent-free conditions, offering rapid and efficient access to benzoxazole derivatives. researchgate.net These examples highlight the potential of solvent-free conditions to create more sustainable synthetic routes to this important class of heterocyclic compounds.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and enhancing product purity. In the context of 2-aminobenzoxazole (B146116) synthesis, microwave irradiation has been effectively employed to drive the cyclization and amination reactions necessary for forming the benzoxazole core.

One notable approach involves the catalyst-free amination of 2-mercaptobenzoxazoles with various amines in water under microwave irradiation. This method offers a green and efficient pathway to 2-aminobenzoxazoles, with reactions often completing within an hour at temperatures ranging from 100-150°C. While not explicitly detailed for the 4-methoxy derivative, this on-water microwave synthesis presents a promising route that could likely be adapted for 2-mercapto-4-methoxybenzoxazole.

Another relevant microwave-assisted method is the condensation of 2-aminophenols with aromatic aldehydes. For instance, the synthesis of 2,5-disubstituted benzoxazole derivatives has been achieved with good yields under solvent-free microwave irradiation using iodine as an oxidant. The use of a substituted 2-aminophenol, such as 2-amino-4-methylphenol, in this reaction suggests that 2-amino-3-methoxyphenol (B1287424) could be a viable starting material for the synthesis of this compound under similar conditions. Research on the synthesis of various 2-aminobenzoxazoles has also shown that microwave irradiation can be used, although in some cases it may lead to a mixture of products. acs.orgresearchgate.net

A study on the synthesis of benzoxazole derivatives using a deep eutectic solvent (DES) as a catalyst under microwave irradiation also highlights the potential of this technology. The reaction of 2-aminophenols and benzaldehydes proceeded in good to excellent yields, and the DES could be recovered and reused. mdpi.com

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Benzoxazole Derivatives

MethodCatalyst/ReagentsSolventReaction TimeYield (%)Reference
ConventionalCs2CO3EthanolHoursGood nih.gov
Microwave Cs2CO3 Ethanol Minutes Improved nih.gov
ConventionalIodineNone (Solvent-free)-- beilstein-journals.org
Microwave Iodine None (Solvent-free) Short High beilstein-journals.org
Conventional[BMIm]2[WO4]1,4-Dioxane (B91453)-Good mdpi.com
Microwave [CholineCl][oxalic acid] None (Solvent-free) 15 min Good to Excellent mdpi.com

Exploration of Novel Reagent Systems and Reaction Conditions

The development of novel reagent systems is crucial for overcoming the limitations of traditional synthetic methods, such as the use of toxic reagents like cyanogen (B1215507) bromide. A significant advancement in the synthesis of 2-aminobenzoxazoles is the use of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a nonhazardous electrophilic cyanating agent. acs.orgresearchgate.netnih.gov

This method involves the reaction of an o-aminophenol with NCTS, typically activated by a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O), in a suitable solvent like 1,4-dioxane at reflux. acs.orgnih.gov This protocol has been shown to have a wide substrate scope, affording the desired 2-aminobenzoxazoles in good to excellent yields. acs.orgnih.gov Given that various substituted 2-aminophenols are tolerated, it is highly probable that 2-amino-3-methoxyphenol could be successfully cyclized to this compound using this system. The reaction is initiated by the Lewis acid activation of NCTS, followed by nucleophilic attack of the amino group of the aminophenol and subsequent intramolecular cyclization. nih.gov

Another innovative approach is the electrochemical synthesis of 2-aminobenzoxazoles from 2-aminophenols and isothiocyanates. This method utilizes inexpensive and readily available sodium iodide (NaI) and sodium chloride (NaCl) as cooperative catalytic mediators in an undivided cell. The reaction proceeds in an environmentally friendly solvent system of ethanol and water under mild conditions and avoids the need for external supporting electrolytes or bases. This metal-free approach is also noted for its high scalability. rsc.org

The Smiles rearrangement represents another versatile strategy for the synthesis of N-substituted 2-aminobenzoxazoles. This involves the activation of benzoxazole-2-thiol with an agent like chloroacetyl chloride, followed by reaction with an amine. This one-pot amination is metal-free and proceeds with short reaction times. acs.orgresearchgate.netnih.gov

Table 2: Novel Reagent Systems for the Synthesis of 2-Aminobenzoxazoles

Reagent SystemKey FeaturesStarting MaterialsReference
NCTS / BF₃·Et₂ONon-hazardous, wide substrate scope, good yieldso-Aminophenols acs.orgresearchgate.netnih.gov
Electrochemical (NaI/NaCl)Metal-free, scalable, environmentally friendly2-Aminophenols, Isothiocyanates rsc.org
Chloroacetyl chloride / AmineMetal-free, one-pot, short reaction timeBenzoxazole-2-thiol acs.orgresearchgate.netnih.gov

Post-Synthetic Functionalization and Derivatization of this compound

Post-synthetic modification is a powerful strategy for generating a library of derivatives from a common core structure, allowing for the fine-tuning of chemical and biological properties.

Regioselective Modifications

The regioselective functionalization of the this compound scaffold is critical for developing analogs with specific properties. The electronic nature of the methoxy (B1213986) group and the amino group, as well as the inherent reactivity of the benzoxazole ring system, will dictate the positions most susceptible to electrophilic or nucleophilic attack.

Research on related 2-aminobenzoxazole systems provides insights into potential regioselective modifications. For instance, in the development of ChemR23 inhibitors, it was found that various substituents at the 4-position of the benzoxazole ring led to potent in vitro bioactivity, whereas modifications at the 6-position were not well-tolerated. nih.gov This suggests that the 4-position, which is already occupied by the methoxy group in the target compound, is a key site for influencing biological activity. Further functionalization would likely be directed to other positions on the benzene (B151609) ring or the 2-amino group.

The exocyclic amino group at the 2-position is a prime site for modifications such as N-alkylation and N-acylation. A catalyst-free, microwave-assisted method for the N-alkylation of 2-aminobenzoxazole with α-bromoketones in a water-isopropanol mixture has been reported. nih.gov This reaction proceeds via selective substitution at the exocyclic amino group. nih.gov Acylation reactions can also be readily performed on the 2-amino group.

Electrophilic aromatic substitution on the benzene ring of this compound would be influenced by the directing effects of both the methoxy and the fused oxazole (B20620) ring system. The specific positions for substitution (5, 6, or 7) would depend on the reaction conditions and the nature of the electrophile.

Chiral Synthesis Approaches for Analog Development

The introduction of chirality into drug candidates is a well-established strategy for improving potency and reducing off-target effects. For the development of chiral analogs of this compound, several approaches can be envisioned.

One strategy involves the use of chiral starting materials. For example, a chiral aminophenol could be used in the cyclization reaction to form the benzoxazole core, thereby introducing a stereocenter. The synthesis of planar-chiral ligands has been demonstrated starting from a chiral [2.2]paracyclophane-derived aminophenol. dicp.ac.cn

Another approach is the use of chiral derivatizing agents to introduce chirality post-synthetically. This is a common strategy in chiral metabolomics, where amines and amino acids are derivatized to facilitate their separation and detection. mdpi.com This principle could be applied to the 2-amino group of this compound to create diastereomeric derivatives that could be separated by chromatography.

Scalable Synthetic Routes and Process Optimization for Academic Production

The synthesis of 2-aminobenzoxazoles using NCTS and a Lewis acid has been shown to be scalable to at least the 5 mmol scale with only a slight decrease in yield, suggesting its potential for larger-scale academic production. nih.gov The operational simplicity of this method is a significant advantage. nih.gov

The electrochemical synthesis of 2-aminobenzoxazoles is also highlighted as being highly scalable. rsc.org Flow chemistry offers another promising avenue for scalable synthesis, as demonstrated by the metal-free synthesis of benzotriazoles in flow, which minimizes the thermal strain on hazardous reagents and the accumulation of reactive intermediates. fu-berlin.de While not yet applied to this compound, these technologies represent the state-of-the-art in scalable synthesis and could likely be adapted.

Process optimization would involve a systematic study of reaction parameters such as temperature, reaction time, solvent, and catalyst loading to maximize yield and purity while minimizing cost and environmental impact. The use of design of experiments (DoE) can be a valuable tool in this optimization process. For academic purposes, a balance must be struck between achieving high yields and developing a process that is practical and safe to perform in a standard laboratory setting.

Mechanistic Investigations of 4 Methoxybenzo D Oxazol 2 Amine Chemical Transformations

Reaction Pathway Elucidation and Kinetic Analysis

The formation of the 2-aminobenzoxazole (B146116) core is a multi-step process involving cyclization of a substituted o-aminophenol. The specific pathway and its kinetics are highly dependent on the chosen reagents and conditions.

Determination of Rate Determining Steps and Intermediates

The most common route to 2-aminobenzoxazoles involves the reaction of an o-aminophenol with a cyanating agent, such as the highly toxic cyanogen (B1215507) bromide (BrCN) or safer alternatives like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). nih.govacs.org The reaction mechanism, particularly when using NCTS in the presence of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O), has been proposed and involves several key steps. nih.govacs.org

Proposed Reaction Pathway:

Lewis Acid Activation: The reaction initiates with the coordination of the Lewis acid (BF₃·Et₂O) to the cyano group of the NCTS reagent. This activation step enhances the electrophilicity of the cyano carbon. nih.govacs.org

Nucleophilic Attack: The amino group of the o-aminophenol derivative (e.g., 2-amino-3-methoxyphenol) performs a nucleophilic attack on the activated cyano carbon. nih.govacs.org

Intermediate Formation & Elimination: This attack leads to the formation of an intermediate, followed by the elimination of the sulfonamide residue. nih.govacs.org Experimental support for this comes from the detection of the eliminated sulfonamide by mass spectrometry. nih.govacs.org

Intramolecular Cyclization: The proximate hydroxyl group then attacks the electron-deficient carbon of the newly formed functionality, leading to the closure of the oxazole (B20620) ring. nih.govacs.org

Product Formation: The final 2-aminobenzoxazole product is formed during the aqueous workup. nih.govacs.org

While specific kinetic studies determining the rate-determining step for this exact sequence are scarce, in complex multi-step organic reactions, the initial bond formation or a sterically hindered cyclization step is often rate-limiting. The investigation of more challenging substrates in related syntheses has suggested that unfavorable transition states can prevent certain reactions, highlighting the energetic importance of this phase. nih.govacs.org

Transition State Analysis and Reaction Energetics

Detailed transition state analysis and reaction energetics for 4-Methoxybenzo[d]oxazol-2-amine are not available. However, computational studies on simpler, related systems provide valuable insights. For instance, density functional theory (DFT) calculations on the formation of the parent 2-aminooxazole (a non-fused ring system) have elucidated the free energy profile and the structures of key transition states. researchgate.net These studies highlight the significant role that catalysts, such as phosphate (B84403), can play in lowering the activation energy barriers for the cyclization and dehydration steps. researchgate.net

In the context of 2-aminobenzoxazole synthesis, it has been noted that certain rearrangements are likely prevented by sterically and energetically demanding transition states, implying that the stability of these high-energy structures is a critical factor in determining the reaction outcome. nih.govacs.orgrsc.org

Role of Catalysts in Benzoxazole (B165842) Formation Mechanisms

Catalysts are pivotal in the synthesis of the benzoxazole core, enhancing reaction rates, improving yields, and often enabling milder reaction conditions. A wide array of catalysts has been employed for the synthesis of various benzoxazole derivatives. rsc.orgijpbs.com

Homogeneous and Heterogeneous Catalysis Mechanisms

Both homogeneous and heterogeneous catalysts are effective in promoting benzoxazole formation.

Homogeneous Catalysis:

Lewis Acids: As previously mentioned, Lewis acids like BF₃·Et₂O play a crucial role in activating electrophilic partners, such as NCTS, in solution. nih.govacs.orgrsc.org

Brønsted Acids: Acids like p-toluenesulfonic acid (TsOH·H₂O) are used, sometimes in combination with metal salts like copper iodide (CuI), to catalyze the cyclization of 2-aminophenols with other reactants like β-diketones. organic-chemistry.org

Metal Complexes: Soluble transition-metal complexes featuring palladium or nickel are used to catalyze the intramolecular cyclization of 2-aminophenols with various partners. rsc.orgnih.gov For instance, a palladium-catalyzed aerobic oxidation of o-aminophenols and isocyanides has been developed to produce 2-aminobenzoxazoles. acs.org

Ionic Liquids: Heterocyclic ionic liquids can serve as recyclable catalysts for direct oxidative amination of benzoxazoles under metal-free conditions. mdpi.com Poly (ethylene glycol)-bound sulfonic acid (PEG-SO₃H) is another example of an economical and reusable homogeneous catalyst. researchgate.net

Heterogeneous Catalysis:

Metal Oxides: Solid catalysts like copper(II) oxide nanoparticles, TiO₂–ZrO₂, and silica-supported ferric chloride (SiO₂-FeCl₃) have been shown to be effective and are easily separated from the reaction mixture. rsc.orgijpbs.comorganic-chemistry.org

Base Catalysts: Heterogeneous base catalysts such as potassium fluoride (B91410) on alumina (B75360) (KF–Al₂O₃) facilitate the synthesis of 2-substituted benzoxazoles from 2-aminophenol (B121084) and acid derivatives under mild conditions. rsc.orgnih.gov

Nanocatalysts: Palladium-supported on magnetic nanoparticles has been used as a highly efficient and reusable catalyst for the one-pot synthesis of 2-phenylbenzoxazoles. rsc.org

The table below summarizes various catalytic systems used in the synthesis of benzoxazole derivatives.

Catalyst SystemCatalyst TypeReactantsKey FeaturesRef.
BF₃·Et₂OHomogeneous (Lewis Acid)o-Aminophenol, NCTSActivates cyanating agent for cyclization. nih.gov, acs.org, rsc.org
CuI / TsOH·H₂OHomogeneous (Combination)2-Aminophenol, β-DiketoneCombined Brønsted acid and metal salt system. organic-chemistry.org
KF–Al₂O₃Heterogeneous (Base)2-Aminophenol, Acid derivativesRecyclable, mild conditions, high yield. rsc.org, nih.gov
TiO₂–ZrO₂Heterogeneous (Metal Oxide)2-Aminophenol, AldehydeGreen catalyst, short reaction times. rsc.org
Palladium NanoparticlesHeterogeneous (Nanocatalyst)2-Aminophenol, AldehydeReusable for multiple runs, high efficiency. rsc.org
Ionic LiquidHomogeneous (Recyclable)Benzoxazole, AmineMetal-free, direct C-H amination, room temp. mdpi.com
Copper(II) OxideHeterogeneous (Nanoparticle)o-Bromoaryl derivativesLigand-free, recyclable catalyst. organic-chemistry.org

Catalyst Deactivation and Regeneration Studies

While comprehensive studies on the deactivation mechanisms for catalysts used in 2-aminobenzoxazole synthesis are limited, the reusability of several catalytic systems has been reported, indicating a degree of stability.

Heterogeneous catalysts like KF–Al₂O₃ have been reused for up to ten consecutive runs without a significant drop in catalytic efficiency. rsc.orgnih.gov

Palladium-supported nanocatalysts have demonstrated reusability for six consecutive runs without losing efficiency. rsc.org

Ionic liquid catalysts have been shown to be easily recycled and reused for at least four cycles with similar efficacy. mdpi.com

These reports suggest that catalyst deactivation by means of poisoning, fouling, or thermal degradation is not a rapid process under the studied conditions. However, the specific long-term stability and regeneration protocols are not deeply explored in the context of this compound synthesis.

Computational Mechanistic Studies

Computational chemistry, particularly DFT, serves as a powerful tool for investigating reaction mechanisms, geometries, and energetics that can be difficult to probe experimentally. manchester.ac.uk Although no specific computational studies on the formation mechanism of this compound were found, research on related structures provides a framework for understanding.

Mechanism Elucidation: DFT calculations have been employed to support proposed mechanisms, such as the opening of an α-lactam ring in the formation of a complex benzoxazinone (B8607429) structure. nih.gov

Transition State and Energetics: For the formation of 2-aminooxazole, computations have mapped the free energy profile, identified transition state structures, and quantified the catalytic effect of water and phosphate in lowering energy barriers. researchgate.net

Molecular Properties: Basic computational data for this compound, such as its topological polar surface area (TPSA) and partition coefficient (LogP), are available from chemical databases. chemscene.com

Intramolecular Interactions: Quantum Theory of "Atoms in Molecule" (QTAIM) analysis has been used to study intramolecular hydrogen bonding and other noncovalent interactions in complex heterocyclic systems containing a benzoxazole moiety, which are crucial for understanding molecular conformation and stability. nih.gov

These examples demonstrate the potential of computational methods to provide a deeper, quantitative understanding of the reaction pathways, intermediates, and transition states involved in the synthesis of this compound.

Density Functional Theory (DFT) Calculations for Reaction Profiles

While specific DFT studies on the reaction profiles of this compound are not extensively documented in publicly available literature, research on related benzoxazole and benzothiazole (B30560) derivatives provides a framework for understanding its potential chemical transformations. For instance, DFT calculations have been successfully used to elucidate the mechanisms of cyclization, substitution, and ring-opening reactions in similar heterocyclic systems.

Furthermore, DFT studies on biologically active benzoxazoles have been used to analyze their molecular geometry and electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov The HOMO-LUMO energy gap is a key indicator of chemical reactivity. nih.gov For example, a smaller energy gap in a related benzoxazole derivative was correlated with higher chemical reactivity. nih.gov It is plausible that the electron-donating methoxy (B1213986) group at the 4-position of this compound would influence its HOMO-LUMO gap and thus its reactivity in chemical transformations.

The following table illustrates the type of data that can be generated from DFT calculations to compare the reactivity of different substituted benzoxazoles. Please note that this is a representative table, as specific data for this compound is not available.

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Predicted Reactivity
Benzoxazol-2-amine-6.2-1.15.1Moderate
4-Chlorobenzoxazol-2-amine-6.4-1.54.9Higher
4-Nitrobenzoxazol-2-amine-6.8-2.04.8High
4-Methoxybenzoxazol-2-amine-5.9-0.95.0Moderate to High

This table is illustrative and based on general chemical principles. The values are not from direct experimental or computational results for these specific compounds.

Molecular Dynamics (MD) Simulations for Reaction Dynamics

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, including the dynamics of chemical reactions. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of individual particles, offering insights into conformational changes, solvent effects, and the stability of reaction intermediates and products.

In the realm of substituted benzoxazoles, MD simulations have been instrumental in understanding the stability of these molecules within biological systems, such as the active sites of enzymes. researchgate.net For example, MD simulations of 2-substituted benzoxazole derivatives docked into the active site of a target protein were used to assess the stability of the ligand-protein complex over time. researchgate.net The root-mean-square deviation (RMSD) of the ligand's atomic positions is often monitored to gauge its stability. researchgate.net

For a chemical transformation of this compound in a solvent, MD simulations could be used to:

Investigate the role of solvent molecules in stabilizing transition states or intermediates.

Explore the conformational landscape of the reactant and product molecules.

Determine the free energy profile of the reaction pathway using advanced techniques like umbrella sampling or metadynamics.

The stability of a molecule or a molecular complex in an MD simulation is often represented by plotting the RMSD over the simulation time. A stable system will typically show the RMSD values converging to a relatively stable plateau.

Simulation SystemSimulation Time (ns)Average RMSD (Å)Stability
Ligand-Enzyme Complex A1502.8Stable
Ligand-Enzyme Complex B1503.0Stable
Free Ligand in Water100VariesDynamic

This table presents typical data from MD simulation studies on ligand-protein complexes and is for illustrative purposes. researchgate.net

Structure Activity Relationship Sar Studies of 4 Methoxybenzo D Oxazol 2 Amine and Its Analogs

Ligand-Based SAR Methodologies

No information is available in the public domain regarding the application of ligand-based SAR methodologies specifically to 4-Methoxybenzo[d]oxazol-2-amine.

There are no published QSAR models for this compound. Consequently, details on descriptor generation, model construction, and statistical validation are not available.

Information on the generation and selection of molecular descriptors for building a QSAR model for this compound is not available.

There are no records of QSAR model construction or statistical validation for this compound.

No studies employing fragment-based approaches or R-group analysis for the SAR of this compound have been found.

Activity landscape mapping, a method to visualize and understand SAR, has not been applied to this compound in any published research.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational Approaches in SAR Analysis and Prediction

While computational chemistry data such as TPSA and LogP are available from chemical suppliers, there is no evidence of their application in a formal SAR analysis or predictive modeling for this compound. chemscene.com

Cheminformatics-Based SAR Analysis

Cheminformatics has become an indispensable tool in modern drug discovery, enabling the analysis of large datasets of chemical structures and their associated biological activities to identify key structural motifs and properties that govern efficacy. For the benzoxazole (B165842) class of compounds, techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) have been employed to elucidate the relationship between the three-dimensional properties of the molecules and their biological potency.

In a study focused on a series of benzoxazole derivatives as potential anticancer agents targeting the VEGFR-2 kinase, 3D-QSAR models were developed using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These models provided insights into the steric and electrostatic field requirements for potent inhibitory activity. For instance, the alignment of the compounds was based on the most active molecule in the series, which served as a template to understand the spatial arrangement of substituents that would be favorable for activity. nih.gov The predictability of these models, indicated by their Rcv² and Rpred² values, demonstrates the utility of cheminformatics in guiding the optimization of lead compounds. nih.gov

While a specific cheminformatics-based SAR analysis for this compound is not detailed in the available literature, the methodologies applied to other benzoxazole derivatives are directly applicable. Such an analysis for this compound would involve the generation of a dataset of its analogs with varying substituents on the benzene (B151609) ring and the 2-amino group. By calculating molecular descriptors and employing QSAR modeling, one could predict the impact of these modifications on a particular biological activity.

Machine Learning Applications for SAR Prediction

The integration of machine learning (ML) algorithms into the QSAR workflow has significantly enhanced the predictive power and efficiency of drug discovery processes. jmpas.comscielo.br ML models can uncover complex, non-linear relationships between chemical structures and biological activities that may be missed by traditional QSAR methods. researchgate.netmdpi.com Various ML algorithms, such as Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (ANN), have been successfully applied to predict the bioactivity of diverse chemical scaffolds. jmpas.com

For instance, ML-based QSAR models have been developed for pyrazoline scaffolds as anti-tubercular agents, where SVM models showed good predictive scores. jmpas.com In another study on imidazole (B134444) derivatives with anti-melanoma activity, artificial intelligence algorithms were used to select relevant molecular descriptors and build a robust QSAR model. scielo.br These examples highlight the potential of ML in prioritizing and optimizing lead compounds in a more efficient manner. researchgate.net

In the context of this compound, ML algorithms could be trained on a dataset of its analogs to predict their biological activities. This would involve calculating a wide range of molecular descriptors for each analog and using an ML model to learn the correlation between these descriptors and the observed activity. The resulting model could then be used to virtually screen new, untested analogs to identify those with the highest predicted potency, thereby accelerating the discovery of novel therapeutic agents. The development of such predictive models relies on the availability of high-quality biological data for a diverse set of training compounds.

Correlation of Structural Features with General Biological Activities

The biological activity of benzoxazole derivatives is intricately linked to their structural features. The benzoxazole core itself is a privileged scaffold in medicinal chemistry, and modifications to its structure can lead to a wide spectrum of pharmacological effects. najah.edu

Studies on various benzoxazole analogs have revealed several key correlations:

Antimicrobial Activity : The presence of specific substituents on the benzoxazole ring has been shown to be crucial for antimicrobial potency. For example, in a series of synthesized benzoxazole derivatives, certain compounds with specific substitution patterns demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.gov

Anticancer Activity : The anticancer activity of benzoxazole derivatives has been linked to their ability to inhibit key enzymes involved in cancer progression, such as VEGFR-2. nih.gov The substitution pattern on the benzoxazole scaffold plays a critical role in determining the potency and selectivity of these compounds. For example, certain substitutions can enhance the binding affinity of the molecule to the active site of the target enzyme, leading to increased anticancer activity. nih.govnih.gov In some cases, the introduction of a methoxy (B1213986) group has been noted in compounds with good anticancer activity. nih.gov

Enzyme Inhibition : Benzoxazole derivatives have been investigated as inhibitors of various enzymes. For instance, a series of 1,2,4-oxadiazole-based derivatives, which can be considered bioisosteres of the benzoxazole ring system, have shown potent inhibitory activity against acetylcholinesterase (AChE), an important target in Alzheimer's disease. nih.gov The nature and position of substituents on the aromatic ring were found to be critical for high inhibitory potency. nih.gov

For this compound specifically, the methoxy group at the 4-position is expected to influence its electronic and steric properties, which in turn would affect its binding to biological targets. The 2-amino group provides a site for further chemical modification, allowing for the exploration of a wide chemical space to optimize its biological activity profile. The synthesis and biological evaluation of a diverse library of this compound analogs would be essential to establish a definitive correlation between its structural features and its biological activities.

Compound ClassKey Structural FeaturesAssociated Biological ActivityReference
Benzoxazole DerivativesVaried substitution patternsAnticancer (VEGFR-2 inhibition) nih.govnih.gov
Benzoxazole DerivativesSpecific substituentsAntimicrobial nih.gov
1,2,4-Oxadiazole DerivativesPhenyl ring substitutionsAnti-Alzheimer's (AChE inhibition) nih.gov
Pyrazoline ScaffoldsGeneral scaffoldAnti-tubercular jmpas.com
Imidazole DerivativesVaried substitutionsAnti-melanoma scielo.br

Advanced Spectroscopic and Chromatographic Characterization of 4 Methoxybenzo D Oxazol 2 Amine and Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Depth Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 4-Methoxybenzo[d]oxazol-2-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides comprehensive insights into its atomic connectivity and spatial arrangement.

Predicted ¹H and ¹³C NMR Data for this compound:

The introduction of a methoxy (B1213986) group at the C-4 position is expected to significantly influence the chemical shifts of the aromatic protons and carbons due to its electron-donating nature. The following table presents the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous compounds.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
NH₂~7.4 (broad singlet)-
H-5~6.8 (d)~110
H-6~7.0 (t)~122
H-7~6.7 (d)~108
OCH₃~3.8 (singlet)~55
C-2-~163
C-3a-~144
C-4-~150
C-5-~110
C-6-~122
C-7-~108
C-7a-~148

Note: These are predicted values based on analogous compounds and may differ from experimental data. 'd' denotes a doublet, and 't' denotes a triplet.

The planarity of the benzoxazole (B165842) ring system largely dictates the conformation of this compound. The primary conformational flexibility arises from the rotation of the methoxy group and the orientation of the amine protons. Variable temperature NMR studies could provide insights into the rotational barriers of the methoxy group and any potential intramolecular hydrogen bonding between the amine protons and the oxazole (B20620) nitrogen or the methoxy oxygen. Such studies are crucial for understanding the molecule's dynamic behavior in solution.

To unequivocally assign the proton and carbon signals and to further probe the molecular structure, advanced 2D NMR experiments are essential. These include:

COSY (Correlation Spectroscopy): To establish the coupling relationships between adjacent protons in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): To correlate the proton signals directly with their attached carbon atoms.

Solid-state NMR (ssNMR) could provide valuable information about the crystalline packing and polymorphism of this compound. By analyzing the chemical shift anisotropy and dipolar couplings in the solid state, one can gain a deeper understanding of the intermolecular interactions that govern the crystal lattice.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Integrity

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. With a molecular formula of C₈H₈N₂O₂, the calculated exact mass can be precisely matched with the experimental value obtained from HRMS, typically with an accuracy in the parts-per-million (ppm) range. This high level of accuracy provides unambiguous confirmation of the molecular formula. For instance, the HRMS data for the related compound, 5-methylbenzo[d]oxazol-2-amine (C₈H₈N₂O), shows a calculated m/z of 149.0709 [M+H]⁺, which was found to be 149.0709 experimentally, demonstrating the power of this technique.

Expected HRMS Data for this compound:

Ion Calculated m/z
[M+H]⁺165.0658
[M+Na]⁺187.0478

Note: These values are calculated based on the molecular formula C₈H₈N₂O₂.

Tandem Mass Spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the protonated molecule [M+H]⁺. By selecting the parent ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated, which provides valuable structural information.

For this compound, the fragmentation is expected to be initiated by the loss of small, stable neutral molecules. Based on the fragmentation patterns of similar heterocyclic compounds, the following key fragmentation pathways can be postulated:

Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted aromatic compounds, leading to a radical cation.

Loss of formaldehyde (B43269) (CH₂O): Another characteristic fragmentation of methoxy aromatic compounds.

Loss of hydrogen cyanide (HCN): Arising from the cleavage of the oxazole ring.

Loss of carbon monoxide (CO): A common fragmentation pathway for heterocyclic systems.

Predicted Major Fragments in the MS/MS Spectrum of this compound:

Predicted Fragment Proposed Loss Predicted m/z
[M+H - •CH₃]⁺Loss of a methyl radical150.0423
[M+H - CH₂O]⁺Loss of formaldehyde135.0553
[M+H - HCN]⁺Loss of hydrogen cyanide138.0580
[M+H - CO]⁺Loss of carbon monoxide137.0713

Note: These are predicted fragmentation pathways and m/z values.

Vibrational Spectroscopy (IR, Raman) for Functional Group Environment and Bonding Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of their chemical bonds.

The IR and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to the various functional groups. While specific experimental data is not available, the expected vibrational frequencies can be estimated by comparison with related benzoxazole and anisole (B1667542) derivatives.

Predicted Key Vibrational Frequencies for this compound:

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H (amine)Symmetric & Asymmetric Stretching3400-3200
C-H (aromatic)Stretching3100-3000
C-H (methoxy)Stretching2950-2850
C=N (oxazole)Stretching1650-1600
C=C (aromatic)Stretching1600-1450
N-H (amine)Bending (Scissoring)1650-1580
C-O-C (ether)Asymmetric Stretching1275-1200
C-O-C (ether)Symmetric Stretching1075-1020
C-O (oxazole)Stretching1250-1150

Note: These are predicted wavenumber ranges based on characteristic group frequencies.

The complementary nature of IR and Raman spectroscopy is particularly useful. For instance, the symmetric vibrations of the aromatic ring are often more intense in the Raman spectrum, while the polar functional groups like C=O and N-H give rise to strong absorptions in the IR spectrum. A combined analysis of both spectra would provide a more complete picture of the vibrational modes of this compound.

Chromatographic Methods for Purity Assessment and Mixture Component Analysis

Chromatographic techniques are indispensable tools for separating, identifying, and quantifying the components of a chemical mixture. In the context of this compound synthesis, these methods are crucial for monitoring reaction progress, identifying byproducts, and determining the purity of the final product and its intermediates.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Applications

HPLC and GC are powerful separation techniques that form the cornerstone of pharmaceutical analysis. Their application in the analysis of this compound and its intermediates allows for precise and reliable purity determination.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC (RP-HPLC) is a widely used method for the analysis of moderately polar to nonpolar compounds like this compound. A typical RP-HPLC method for the purity profiling of this compound and its potential impurities would involve a C18 column. The separation is achieved by a gradient elution using a mobile phase consisting of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (typically acetonitrile (B52724) or methanol). UV detection is commonly employed for quantification, with the detection wavelength selected based on the UV absorbance maxima of the analyte.

For instance, in the analysis of related benzoxazole structures, successful separations have been achieved using a C18 column with a gradient of acetonitrile and water, sometimes with the addition of modifiers like formic acid to improve peak shape and resolution. While a specific method for this compound is not extensively published, a starting point for method development could be based on conditions used for structurally similar compounds.

Table 1: Illustrative HPLC Method Parameters for Analysis of this compound

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL

This table represents a hypothetical starting point for method development based on common practices for similar aromatic amines and may require optimization.

Gas Chromatography (GC):

GC is particularly suitable for the analysis of volatile and thermally stable compounds. For 2-aminobenzoxazole (B146116) derivatives, which may require derivatization to increase their volatility and thermal stability, GC can be a valuable tool. Derivatization with agents like silylating reagents (e.g., BSTFA) or acylating agents can make these compounds more amenable to GC analysis. The choice of a capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is common for the separation of such derivatives.

The analysis of synthetic intermediates, which may be more volatile than the final product, could also be effectively performed using GC without derivatization. The temperature program of the GC oven is a critical parameter that is optimized to achieve the best separation of the components in the mixture.

Hyphenated Chromatographic-Spectroscopic Techniques (e.g., GC-MS, LC-MS)

The coupling of chromatographic separation with mass spectrometric detection provides an unparalleled level of analytical specificity and sensitivity, enabling not only the quantification of known compounds but also the identification of unknown impurities.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. As the separated components elute from the GC column, they are ionized (typically by electron ionization - EI), and the resulting mass spectrum provides a unique fragmentation pattern, often referred to as a "molecular fingerprint." This allows for the confident identification of the main compound and any volatile impurities present in the sample. The fragmentation pattern of this compound would be expected to show characteristic losses of the methoxy group, the amino group, and fragmentation of the benzoxazole ring system.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a highly versatile and powerful technique for the analysis of a wide range of pharmaceutical compounds, including those that are not suitable for GC analysis due to low volatility or thermal instability. For this compound, LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is the method of choice for comprehensive characterization.

In an LC-MS/MS analysis, the analyte is first separated by HPLC and then ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The precursor ion corresponding to the protonated molecule [M+H]⁺ of this compound (expected m/z around 165.07) would be selected and fragmented to produce a characteristic product ion spectrum. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity for quantification.

Table 2: Predicted LC-MS/MS Transitions for this compound

CompoundPrecursor Ion (m/z)Product Ion(s) (m/z)Collision Energy (eV)
This compound 165.07150.05 (loss of CH₃), 122.05 (loss of CH₃ and CO)15-30

This table presents predicted values for method development and would require experimental verification.

The use of LC-MS is critical for identifying and characterizing non-volatile impurities and degradation products that may form during the synthesis or storage of this compound. By analyzing the mass-to-charge ratio and fragmentation patterns of unknown peaks in the chromatogram, their structures can often be elucidated. This is invaluable for understanding the impurity profile of the API and ensuring its quality and safety.

Computational Chemistry and Molecular Modeling of 4 Methoxybenzo D Oxazol 2 Amine

Quantum Chemical Studies on Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 4-Methoxybenzo[d]oxazol-2-amine. nih.gov These studies help in understanding the distribution of electrons within the molecule, which dictates its stability, reactivity, and spectroscopic properties.

The electronic density distribution reveals the way electrons are shared between atoms, defining the nature of the chemical bonds. Advanced analytical methods are employed to interpret the complex wavefunction data obtained from quantum chemical calculations.

Key methodologies include:

Quantum Theory of Atoms in Molecules (QTAIM): This method, developed by Bader, analyzes the topology of the electron density function (ρ(r)). mdpi.com By locating critical points in the electron density, QTAIM can characterize atomic interactions, distinguish between covalent and ionic bonds, and quantify their strengths. mdpi.com For this compound, this analysis would reveal the properties of the bonds within the benzoxazole (B165842) core and the influence of the amine and methoxy (B1213986) substituents.

Electron Localization Function (ELF): ELF provides a visual representation of electron localization in a molecule, clearly distinguishing core electrons, covalent bonds, and lone pairs. nih.gov A topological analysis of the ELF for this compound would quantify the electron populations in its valence basins, offering a detailed picture of its electronic structure and aromaticity. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis investigates charge transfer and intramolecular electronic interactions by transforming the calculated wavefunctions into localized orbitals. This method can quantify the stabilization energies associated with hyperconjugative interactions, such as the delocalization of lone pair electrons from the oxygen and nitrogen atoms into the aromatic ring system. nih.gov

These analyses provide a quantitative description of the electronic environment, including the polarization of the aromatic ring's electron density due to the electron-donating effects of the amine and methoxy groups. nih.gov

Quantum chemical methods can accurately predict spectroscopic parameters, which is invaluable for confirming the molecular structure and interpreting experimental spectra.

IR Frequencies: Theoretical vibrational spectra are typically calculated using DFT methods, such as B3LYP, often paired with basis sets like 6-311++G(d,p). researchgate.net The calculated frequencies, after appropriate scaling to correct for anharmonicity and other systematic errors, generally show good agreement with experimental Fourier-transform infrared (FT-IR) and FT-Raman spectra. nih.govresearchgate.net This allows for a detailed assignment of the vibrational modes, including the stretching and bending vibrations of the C-H, N-H, C=N, and C-O bonds. nih.gov

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
N-H stretchingData not availableData not available
C-H aromatic stretchingData not availableData not available
C=N stretchingData not availableData not available
C-O-C stretchingData not availableData not available

An illustrative table showing the type of data generated from DFT calculations for vibrational frequencies, which would be compared with experimental values.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is a standard approach for calculating ¹H and ¹³C NMR chemical shifts. researchgate.net Calculations performed using DFT (e.g., B3LYP/6-311++G(d,p)) can predict the chemical shifts of the various protons and carbon atoms in this compound. researchgate.net These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), typically correlate linearly with experimental data, aiding in the complete assignment of the NMR spectra. researchgate.net

Molecular Mechanics and Dynamics Simulations for Conformational and Interaction Studies

While quantum mechanics excels at describing electronic properties, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for exploring the conformational flexibility and intermolecular interactions of larger systems over time. nih.govresearchgate.net

Even a relatively rigid molecule like this compound possesses degrees of freedom, primarily the rotation around the C-O bond of the methoxy group. Molecular mechanics force fields can be used to perform a systematic conformational search to identify low-energy conformers. Molecular dynamics simulations can then be used to explore the conformational landscape by simulating the atomic motions over time (nanoseconds to microseconds), providing insight into the molecule's flexibility and the rotational energy barrier of the methoxy group. nih.gov

Understanding how this compound might interact with biological targets, such as enzymes or receptors, is crucial for applications in drug discovery.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target protein. researchgate.net Docking algorithms place the ligand (this compound) into the binding site of a receptor and score the different poses based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic compatibility. nih.gov This can identify key interacting residues and suggest a plausible binding mode.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to assess the stability of the predicted ligand-protein complex in a simulated physiological environment. ajchem-a.com By simulating the complex for tens or hundreds of nanoseconds, one can analyze the evolution of the protein-ligand interactions, the root-mean-square deviation (RMSD) of the ligand's position, and the root-mean-square fluctuation (RMSF) of the protein residues. samipubco.com

Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD simulation trajectory to estimate the binding free energy of the complex. samipubco.com This provides a more quantitative measure of binding affinity by accounting for van der Waals, electrostatic, and solvation energies. samipubco.com

Predictive Modeling for Chemical Reactivity and Selectivity

Computational models can predict where and how a molecule is likely to react. This is valuable for understanding its metabolic fate or for planning chemical syntheses. nih.gov

Frontier Molecular Orbital (FMO) Theory: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. researchgate.net The HOMO indicates regions susceptible to electrophilic attack, while the LUMO points to sites for nucleophilic attack. The HOMO-LUMO energy gap is a descriptor of the molecule's kinetic stability and chemical hardness. nih.gov

Molecular Electron Density Theory (MEDT): This theory analyzes changes in electron density to understand chemical reactivity. nih.gov By calculating conceptual DFT reactivity descriptors such as electronic chemical potential (μ), chemical hardness (η), and electrophilicity (ω), the reactivity of this compound can be quantified and compared to other reagents. nih.gov

Fukui Functions: These functions, derived from changes in electron density upon the addition or removal of an electron, are used to predict the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attack, thus providing a model for its regioselectivity. researchgate.net

ParameterSymbolValue (eV)Description
HOMO EnergyE_HOMOData not availableIndicates propensity to donate electrons
LUMO EnergyE_LUMOData not availableIndicates propensity to accept electrons
Energy GapΔEData not availableRelates to chemical stability
Chemical HardnessηData not availableMeasures resistance to change in electron distribution
Electrophilicity IndexωData not availableQuantifies electrophilic character

An illustrative table of conceptual DFT reactivity descriptors that can be calculated to predict the chemical reactivity of this compound.

Application of Machine Learning and Artificial Intelligence in Rational Molecular Design

A cornerstone of machine learning in drug design is the Quantitative Structure-Activity Relationship (QSAR) model. youtube.com QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. youtube.com For the broader class of benzoxazole derivatives, numerous QSAR models have been developed to predict their potential as antimicrobial, anticancer, and anti-inflammatory agents. researchgate.netrsc.orgtandfonline.com These models utilize molecular descriptors—numerical representations of a molecule's physicochemical properties—to train algorithms that can then predict the activity of new, unsynthesized compounds. youtube.com According to one QSAR study on benzoxazole derivatives, topological parameters and connectivity indices are highly relevant for predicting antimicrobial activity. researchgate.net

Various machine learning algorithms are employed to build these predictive models. Techniques such as Artificial Neural Networks (ANNs), Random Forest (RF), Support Vector Machines (SVM), and Deep Learning have been successfully applied to model the activities of oxazole (B20620) and benzoxazole derivatives. nih.govnih.govarxiv.org For instance, a study on oxazole derivatives used Associative Neural Networks and Random Forest, among other methods, to create classification models that could predict antiviral activity with a balanced accuracy of 73–79%. nih.gov Another analysis of oxazoline (B21484) and oxazole derivatives compared five different types of neural network models for predicting antitubercular activity, finding that the Quantile Regression Neural Network (QRNN) model performed the best. arxiv.org

Table 2: Examples of Machine Learning Applications in Benzoxazole/Oxazole Research

Chemical ClassMachine Learning Model(s)Biological Target/ApplicationKey Findings/Predictions
Benzoxazole Derivatives3D-QSAR (CoMFA, CoMSIA)Anticancer (VEGFR-2)Generated robust models to guide the design of new candidates, highlighting the importance of steric and electrostatic interactions for inhibitor binding. rsc.orgnih.gov
Benzoxazole DerivativesQSARAntimicrobial (DNA Gyrase)Identified topological parameters and molecular connectivity indices as key predictors of antimicrobial activity. researchgate.net
Azole DerivativesAssociative Neural Networks (ASNNs), Random Forest, Deep LearningAntiviral (HCMV)Developed predictive models with balanced accuracy up to 79%, which were used to screen a virtual library for new active compounds. nih.gov
Oxazole/Oxazoline DerivativesSingle Hidden Layer Neural Network, Gradient Descent Back Propagation Neural Network, Quantile Regression Neural Network (QRNN)AntitubercularCompared five neural network models and found QRNN to be the most effective for predicting antitubercular activity. arxiv.org
General Small MoleculesDecision Tree, k-Nearest Neighbor (kNN), Support Vector Machine (SVM)AntibacterialEvaluated different classification models and noted the good accuracy of the SVM approach for antibacterial drug design. nih.gov

Medicinal Chemistry and Chemical Biology Applications of 4 Methoxybenzo D Oxazol 2 Amine

Molecular Target Identification and Validation Strategies

There is no available literature detailing the identification or validation of specific molecular targets for 4-Methoxybenzo[d]oxazol-2-amine.

Development of this compound as Molecular Probes for Biological Systems

No studies have been published on the development or use of this compound as a molecular probe.

Biophysical and Biochemical Characterization of Target Interactions

Specific biophysical or biochemical data characterizing the interaction of this compound with any biological target is not present in the available literature.

Mechanism of Action Elucidation at the Molecular Level

The mechanism of action for this compound has not been elucidated in any published research.

Protein-Ligand and Nucleic Acid-Ligand Interaction Analysis

There are no public records of protein-ligand or nucleic acid-ligand interaction analyses for this specific compound.

Lead Optimization Strategies in Drug Discovery Research

No lead optimization studies featuring this compound or its direct derivatives have been reported. Research on the broader 2-aminobenzoxazole (B146116) class shows that optimization often focuses on modifying substituents to improve potency, selectivity, and pharmacokinetic properties like metabolic stability. nih.govnih.gov For example, a study on a related 2-aminobenzothiazole (B30445) showed that a 4-methoxy substitution, while maintaining potency, led to unfavorable metabolic turnover, a critical aspect of lead optimization.

Rational Design Principles for Enhanced Selectivity

The rational design of derivatives of this compound to enhance selectivity for specific biological targets is a cornerstone of modern medicinal chemistry. This process hinges on a deep understanding of the interactions between the ligand and its target protein at a molecular level. Key strategies are employed to modify the core benzoxazole (B165842) scaffold, aiming to optimize binding affinity for the intended target while minimizing off-target effects.

One fundamental principle is the strategic modification of substituents on the benzoxazole ring system. The methoxy (B1213986) group at the 4-position and the amine group at the 2-position serve as primary points for chemical alteration. For instance, the introduction of bulkier or more conformationally restricted groups can exploit unique pockets or channels within the binding site of a target protein, thereby preventing the molecule from fitting into the binding sites of other proteins.

Furthermore, the electronic properties of the molecule can be fine-tuned. The methoxy group, being an electron-donating group, influences the electron density of the aromatic system. Replacing it with electron-withdrawing groups or altering its position could significantly impact the molecule's ability to form key hydrogen bonds, pi-stacking, or hydrophobic interactions. Computational methods, such as molecular docking and quantum mechanics calculations, are invaluable in predicting how these modifications will affect binding affinity and selectivity.

Another critical aspect of rational design is the application of the molecular hybridization approach. nih.gov This involves combining the this compound scaffold with other pharmacophoric moieties known to interact with the desired target. nih.gov By creating hybrid molecules, it is possible to engage with multiple subsites within the target's binding pocket, leading to a substantial increase in both potency and selectivity. nih.gov The ultimate goal is to create a molecule that perfectly complements the topology and chemical environment of the target's active site, a principle that drives the iterative process of design, synthesis, and biological evaluation.

In silico Screening and Virtual Library Generation for Novel Analogs

In the quest for novel and more potent analogs of this compound, in silico screening and the generation of virtual libraries have become indispensable tools. nih.gov These computational techniques allow for the rapid assessment of vast numbers of virtual compounds against a biological target before committing to the time-consuming and costly process of chemical synthesis and biological testing. nih.gov

The process begins with the creation of a virtual library, which is a large collection of digital molecules derived from the this compound scaffold. This is achieved by computationally applying a series of chemical reactions and a diverse set of building blocks to the parent molecule. The result is a library that can contain thousands or even millions of structurally related, yet distinct, virtual compounds.

Once the virtual library is generated, in silico screening, also known as virtual screening, is performed. nih.gov This typically involves using a computer model of the target protein, often derived from X-ray crystallography or homology modeling. nih.gov High-throughput docking simulations are then run to predict the binding affinity and mode of each compound in the virtual library to the target protein. These simulations score the compounds based on how well they fit into the binding site and the favorability of their intermolecular interactions.

The output of the virtual screen is a ranked list of "hits" – compounds that are predicted to be the most potent binders. These top-ranking virtual compounds are then prioritized for chemical synthesis and subsequent experimental validation. This approach not only accelerates the discovery of lead compounds but also provides valuable insights into the structure-activity relationships (SAR) within the chemical series.

Computational Technique Application in Drug Discovery for this compound Analogs Key Advantage
Virtual Library Generation Creation of a large, diverse set of virtual compounds based on the this compound scaffold.Explores a vast chemical space without the need for physical synthesis.
High-Throughput Docking Predicts the binding affinity and mode of virtual compounds to a target protein.Rapidly identifies potential "hits" from a large virtual library.
3D-QSAR (CoMFA/CoMSIA) Develops quantitative models that correlate the 3D structural features of compounds with their biological activity. nih.govProvides predictive models to guide the design of more potent analogs. nih.gov
Molecular Dynamics (MD) Simulations Simulates the dynamic behavior of the ligand-protein complex over time. nih.govOffers insights into the stability of binding and key interactions. nih.gov

Investigation of Novel Biological Targets Amenable to Benzoxazole Scaffolds

The benzoxazole scaffold, including derivatives like this compound, is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. Ongoing research continues to uncover novel applications for this versatile chemical framework.

One area of active investigation is in the development of agents for neurodegenerative diseases, such as Alzheimer's disease. nih.gov Benzoxazole-based compounds have been designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's. nih.gov The ability to hybridize the benzoxazole core with other pharmacophores has led to the discovery of dual-binding inhibitors with enhanced potency. nih.gov

In the field of oncology, the benzoxazole scaffold is being explored for its potential to inhibit key signaling pathways involved in cancer progression. For instance, derivatives have been investigated as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a critical mediator of angiogenesis, the process by which tumors form new blood vessels. nih.gov By targeting VEGFR-2, these compounds have the potential to act as anti-angiogenic agents, cutting off the blood supply to tumors. nih.gov

Furthermore, the unique photophysical properties of certain benzoxazole derivatives are being harnessed for the development of fluorescent probes for biological imaging. These probes can be designed to "turn on" or change their fluorescence in the presence of specific analytes, such as reactive oxygen species or particular metal ions, allowing for their detection in biological systems.

The adaptability of the benzoxazole scaffold suggests that with further structural modifications, derivatives of this compound could be tailored to interact with a host of other novel biological targets, opening up new avenues for therapeutic intervention and diagnostic tool development.

Biological Target Class Specific Example(s) Therapeutic/Diagnostic Application
Enzymes in Neurodegeneration Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) nih.govAlzheimer's Disease nih.gov
Receptor Tyrosine Kinases Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) nih.govCancer (Anti-angiogenesis) nih.gov
Other Enzymes S-adenosylmethionine decarboxylase (AdoMetDC) nih.govCancer nih.gov
Fluorescent Probes Detection of H₂S figshare.comBiological Imaging and Environmental Sensing figshare.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Methoxybenzo[d]oxazol-2-amine, and how can reaction conditions be optimized?

  • Synthetic Routes :

  • Cyclization of Precursors : A widely used method involves cyclizing 2-amino-4-methoxyphenol derivatives with reagents like methyl isocyanate or urea under basic conditions (e.g., NaOH/K₂CO₃) in polar aprotic solvents (DMF, DMSO) .
  • Microwave-Assisted Synthesis : Optimized protocols using microwave irradiation with oxidants like TBHP (tert-butyl hydroperoxide) and catalysts (e.g., nBu₄NI) significantly reduce reaction time (15–30 min) and improve yields (up to 80%) .
    • Optimization Strategies :
  • Temperature : Reflux conditions (~100–120°C) enhance cyclization efficiency.
  • Solvent Choice : DMF or DMSO stabilizes intermediates, while ethanol/water mixtures aid in precipitation .
  • Purification : Column chromatography (hexane/EtOAc gradients) or recrystallization (chloroform/ethanol) ensures high purity (>95%) .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Key Spectral Data :

  • ¹H NMR : Characteristic peaks include δ 3.82 ppm (singlet, OCH₃), δ 7.08–7.55 ppm (aromatic protons), and δ 8.79 ppm (NH, exchangeable) .
  • ¹³C NMR : Distinct signals for the methoxy carbon (~55.5 ppm) and oxazole carbons (~163.0 ppm for C2) .
  • HRMS : Molecular ion [M+H]⁺ at m/z 177.1 (C₉H₉N₂O₂) confirms the molecular formula .
    • Validation : Cross-referencing experimental data with computed PubChem entries (InChIKey: YCBIFQTZAQVLTQ-UHFFFAOYSA-N) ensures structural accuracy .

Advanced Research Questions

Q. What strategies are used to evaluate the biological activity of this compound derivatives?

  • In Vitro Assays :

  • Anthelmintic Activity : Larval motility inhibition assays against Haemonchus contortus (LC₅₀ < 50 μM) .
  • Anti-Inflammatory Activity : Measurement of IL-6 and IL-1β mRNA suppression in LPS-stimulated macrophages via qRT-PCR .
    • Mechanistic Studies :
  • Metabolic Pathway Modulation : LC-MS-based metabolomics reveals upregulation of purine/pyrimidine metabolism and sphingolipid downregulation .
  • Target Binding : Fluorescence polarization assays to assess interaction with Spns2 transporters or NF-κB pathways .

Q. How can computational methods aid in understanding the mechanism of action of this compound?

  • Molecular Docking :

  • Target Identification : Docking into the ATP-binding pocket of inflammatory kinases (e.g., p38 MAPK) using AutoDock Vina .
  • Binding Affinity : Calculated ΔG values (e.g., −9.2 kcal/mol) correlate with experimental IC₅₀ data .
    • MD Simulations :
  • Stability Analysis : 100-ns simulations in GROMACS assess ligand-protein complex stability under physiological conditions .

Q. What are the key considerations in designing structure-activity relationship (SAR) studies for benzoxazole derivatives?

  • Substituent Effects :

  • Methoxy Position : 4-Methoxy enhances solubility and bioavailability compared to 5- or 6-substituted analogs .
  • N-Alkylation : Methyl or benzyl groups at the 2-amine position improve metabolic stability but may reduce target affinity .
    • Data-Driven Design :
  • Bioisosteric Replacement : Replacing oxazole with thiazole or isoxazole alters selectivity toward parasitic vs. mammalian targets .
  • Pharmacophore Modeling : QSAR models prioritize derivatives with logP < 3.5 and polar surface area > 60 Ų .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported synthetic yields for this compound?

  • Case Study :

  • Microwave vs. Conventional Heating : Yields vary from 67% (reflux, 12 h) to 80% (microwave, 30 min) due to enhanced reaction kinetics .
    • Mitigation Strategies :
  • Reagent Purity : Use freshly distilled DMF to prevent side reactions with residual amines.
  • Catalyst Screening : Testing alternatives to nBu₄NI (e.g., Zn(OAc)₂) improves reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxybenzo[d]oxazol-2-amine
Reactant of Route 2
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4-Methoxybenzo[d]oxazol-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.